molecular formula C17H17NO2 B12413228 5-Methoxytryptophol-benzene-d4

5-Methoxytryptophol-benzene-d4

Cat. No.: B12413228
M. Wt: 271.35 g/mol
InChI Key: SQAUQUOZCKVQND-LZMSFWOYSA-N
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Description

5-Methoxytryptophol-benzene-d4 is a deuterium-labeled derivative of 5-Methoxytryptophol-benzene. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule can significantly alter its metabolic and pharmacokinetic properties, making it a valuable tool for studying drug behavior in biological systems .

Preparation Methods

The synthesis of 5-Methoxytryptophol-benzene-d4 involves the incorporation of deuterium into 5-Methoxytryptophol-benzene. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques adapted to incorporate deuterium .

Chemical Reactions Analysis

5-Methoxytryptophol-benzene-d4 undergoes various chemical reactions typical of indole derivatives. These reactions include:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Methoxytryptophol-benzene-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: It serves as a tracer to quantify drug metabolism and understand metabolic pathways.

    Biological Studies: The compound is used in studies related to the biological activity of indole derivatives, including their effects on various physiological processes.

    Industrial Applications: It is used in the development of new pharmaceuticals and in the study of drug interactions

Mechanism of Action

The mechanism of action of 5-Methoxytryptophol-benzene-d4 involves its interaction with various molecular targets and pathways. The incorporation of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, leading to differences in its biological activity compared to its non-deuterated counterpart. The specific molecular targets and pathways involved depend on the context of its use in research .

Comparison with Similar Compounds

5-Methoxytryptophol-benzene-d4 is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:

    5-Methoxytryptophol: The non-deuterated version of the compound.

    5-Methoxytryptamine: Another indole derivative with similar biological activity.

    5-Methoxyindole: A related compound with similar chemical properties.

The uniqueness of this compound lies in its altered pharmacokinetic and metabolic properties due to deuterium incorporation .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-phenylmethoxy-1H-indol-3-yl)ethanol

InChI

InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2/i8D2,9D2

InChI Key

SQAUQUOZCKVQND-LZMSFWOYSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCO

Origin of Product

United States

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